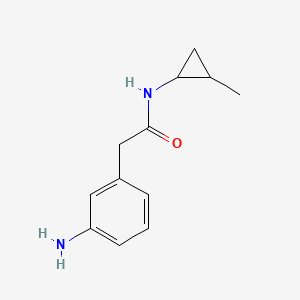![molecular formula C15H19FN2O B7555587 (E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one, commonly known as FPPP, is a chemical compound belonging to the class of piperidine derivatives. FPPP is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
FPPP acts as a dopamine transporter ligand, binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood. FPPP also has potential interactions with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of FPPP are not fully understood, as research on this compound is still in its early stages. However, studies have shown that FPPP can have various effects on behavior and mood, including increased locomotor activity, decreased anxiety, and increased reward-seeking behavior. FPPP has also been shown to have potential antidepressant and antipsychotic effects, although more research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPPP in lab experiments is its potential as a dopamine transporter ligand, which could lead to the development of new treatments for neurological disorders. However, FPPP is a synthetic compound that requires careful handling and adherence to safety protocols. Additionally, the exact effects of FPPP on behavior and mood are not fully understood, and more research is needed to fully understand the potential benefits and limitations of using this compound in lab experiments.
Orientations Futures
There are many potential future directions for research on FPPP, including further studies on its potential as a dopamine transporter ligand, as well as its potential interactions with other neurotransmitter systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of FPPP, as well as its potential use in drug discovery and development. Further studies on the safety and efficacy of FPPP are also needed before this compound can be used in clinical settings.
Méthodes De Synthèse
FPPP is synthesized through a multi-step process involving the reaction of 4-fluoroacetophenone with methylamine to produce 1-(4-fluorophenyl)-2-methylaminoethanone. This intermediate product is then reacted with piperidine to produce FPPP. The synthesis of FPPP is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
FPPP has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. FPPP has been studied for its potential use as a dopamine transporter ligand, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). FPPP has also been studied for its potential use in drug discovery and development, particularly in the development of new antidepressant and antipsychotic medications.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-17-14-3-2-10-18(11-14)15(19)9-6-12-4-7-13(16)8-5-12/h4-9,14,17H,2-3,10-11H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSQUJIDBUQII-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555535.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)


![2-[[2-(2,5-Dichlorophenyl)sulfanylacetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555552.png)

![2-(3-chlorophenyl)-N-[(4S)-4-methoxypyrrolidin-3-yl]acetamide](/img/structure/B7555570.png)
![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555590.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)

